molecular formula C26H31N3O7S2 B2605303 (Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897733-99-2

(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2605303
CAS No.: 897733-99-2
M. Wt: 561.67
InChI Key: DYGZKEHHHBPRES-RQZHXJHFSA-N
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Description

(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a recognized and potent inhibitor of PARP14 (ARTD8), a mono-ADP-ribosyltransferase. Its primary research value lies in probing the role of PARP14 in cancer biology and immunometabolism. PARP14 has been identified as a promoter of cancer cell survival, and its inhibition can sensitize cells to chemotherapeutic agents. This compound exerts its effect by selectively binding to the PARP14 catalytic domain, thereby blocking its ADP-ribosyltransferase activity and disrupting its function in signal transduction. Research applications are focused on oncology, particularly in studying drug resistance mechanisms and exploring combination therapies. Furthermore, because PARP14 influences macrophage polarization towards an M2-like, pro-tumorigenic phenotype, this inhibitor is a valuable tool for immunology research, enabling the study of the tumor microenvironment and cancer-related inflammation. Studies have shown that targeting PARP14 can modulate interleukin-4 (IL-4) induced signaling in macrophages, highlighting its role in immune regulation. This makes the compound essential for investigators dissecting the complex interplay between metabolic signaling, the immune response, and cancer progression.

Properties

IUPAC Name

ethyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O7S2/c1-5-14-28(15-6-2)38(33,34)20-11-8-18(9-12-20)24(31)27-26-29(17-23(30)35-4)21-13-10-19(16-22(21)37-26)25(32)36-7-3/h8-13,16H,5-7,14-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGZKEHHHBPRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a thiazole ring and a sulfamoyl group suggests that this compound may exhibit significant pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.

Structural Features

The structural complexity of this compound includes:

  • Thiazole Ring : Known for its biological significance, particularly in drug development.
  • Sulfamoyl Group : Associated with antibacterial properties.
  • Ester Functional Group : May influence the solubility and reactivity of the compound.

Biological Activities

Research indicates that thiazole derivatives often exhibit a range of biological activities:

  • Antibacterial Activity : Compounds with sulfamoyl groups typically show effectiveness against various bacterial strains.
  • Anticancer Potential : The thiazole moiety is linked to anticancer properties, with some derivatives demonstrating selective cytotoxicity towards cancer cell lines.
  • Anti-inflammatory Effects : Thiazole-containing compounds have been reported to possess anti-inflammatory properties.

Case Studies

  • Antibacterial Activity Against Gram-positive Bacteria :
    A study on sulfonamide derivatives revealed significant antibacterial activity against Enterococcus faecalis with minimum inhibitory concentrations (MIC) around 8 µM . This suggests that similar derivatives, including our compound, may exhibit comparable efficacy.
  • Anticancer Activity Against MCF-7 Cell Line :
    Research on benzothiazole derivatives showed promising anticancer activity with IC50 values ranging from 5 to 15 µM in MCF-7 breast cancer cells . This indicates that the thiazole structure may enhance the cytotoxic effects against cancer cells.
  • Antioxidative Properties :
    Compounds with methoxy and hydroxy substitutions demonstrated improved antioxidative activity, which can be crucial for reducing oxidative stress in cells . This property may also extend to our compound due to its methoxy group.

Synthesis and Interaction Studies

The synthesis of this compound can be approached through various methodologies including multicomponent reactions. Understanding how this compound interacts with biological targets is critical for assessing its therapeutic potential. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Studies : Investigating how the compound exerts its biological effects at the molecular level.

Scientific Research Applications

Structural Features

The compound's structure includes several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for its role in drug development and biological significance.
  • Sulfamoyl Group : Associated with antibacterial properties.
  • Ester Functional Group : Influences solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity : Compounds with sulfamoyl groups often show effectiveness against various bacterial strains. Studies have demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) around 8 µM.
  • Anticancer Potential : The thiazole moiety has been linked to anticancer properties. In vitro studies on benzothiazole derivatives revealed promising anticancer activity against MCF-7 breast cancer cells, with IC50 values ranging from 5 to 15 µM.
  • Anti-inflammatory Effects : Thiazole-containing compounds are reported to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies highlight the compound's potential applications:

  • Antibacterial Activity Against Gram-positive Bacteria :
    • A study on sulfonamide derivatives indicated significant antibacterial activity against Enterococcus faecalis, suggesting that similar derivatives may exhibit comparable efficacy.
  • Anticancer Activity Against MCF-7 Cell Line :
    • Research on benzothiazole derivatives showed promising anticancer activity with IC50 values indicating selective cytotoxicity towards cancer cell lines.
  • Antioxidative Properties :
    • Compounds with methoxy and hydroxy substitutions demonstrated improved antioxidative activity, crucial for reducing oxidative stress in cells.

Synthesis and Interaction Studies

The synthesis of this compound can be approached through various methodologies, including multicomponent reactions. Understanding how this compound interacts with biological targets is critical for assessing its therapeutic potential. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Studies : Investigating how the compound exerts its biological effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous benzothiazole, triazole, and benzamide derivatives from the literature.

Table 1: Structural and Functional Comparison

Feature Target Compound Analogous Compounds Key Differences/Implications References
Core Heterocycle 2,3-Dihydrobenzo[d]thiazole 1,2-Benzothiazole (e.g., compounds 4g–4n) The dihydrothiazole core in the target may confer reduced aromaticity, altering reactivity.
Substituents - N,N-dipropylsulfamoyl
- 2-Methoxy-2-oxoethyl
- Ethyl ester
- Halogenated aryl (4g–4n)
- Acetamide (4l–4n)
Bulkier sulfamoyl group in the target may enhance steric hindrance vs. halogens in analogs.
Synthetic Yield Not reported 37–70% (e.g., 4g: 70%, 4i: 37%) Lower yields in analogs (e.g., 4i) suggest challenges in introducing electron-withdrawing groups.
Tautomerism Stable imino configuration (Z) Triazole-thione/thiol tautomerism (e.g., compounds 7–9) The target’s rigid imino bridge avoids tautomeric equilibria, simplifying spectral analysis.
Functional Group Stability Stable ester and sulfonamide groups Hydrazinecarbothioamide C=O conversion to triazole (7–9) Target’s ester and sulfamoyl groups resist hydrolysis under basic conditions.
Spectroscopic Features Expected C=S (1240–1255 cm⁻¹), C=O (1660–1680 cm⁻¹) Observed C=S (1247–1255 cm⁻¹), absent C=O in triazoles (7–9) Similar C=S vibrations suggest comparable thiourea/thiocarbonyl character.

Key Observations

Structural Complexity vs. Simplicity: The target compound incorporates multiple functional groups (sulfamoyl, ester, imino) compared to simpler halogenated or acetamide-substituted benzothiazoles (e.g., 4g–4n) . This complexity may enhance selectivity in biological interactions but complicate synthesis. In contrast, triazole-thiones (7–9) prioritize sulfonyl and triazole motifs, favoring tautomerism over rigid conjugation .

Synthetic Challenges :

  • High-yield synthesis (e.g., 70% for 4g) in analogs correlates with electron-donating substituents, whereas electron-withdrawing groups (e.g., 4i: 37%) reduce efficiency . The target’s dipropylsulfamoyl group, being moderately electron-withdrawing, may require optimized coupling conditions.

Bioactivity Potential: Sulfonamide-containing compounds (e.g., 15, 25 in ) exhibit antiviral or anticancer activity, suggesting the target’s N,N-dipropylsulfamoyl group could confer similar properties .

Spectroscopic Differentiation: The absence of C=O in triazoles (7–9) contrasts with the target’s ester and imino carbonyl signals, enabling distinct IR/NMR profiling .

Q & A

Basic Questions

Q. What are the key synthetic routes for synthesizing (Z)-ethyl 2-...carboxylate, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and thiazole precursors. A typical procedure involves refluxing intermediates in ethanol with catalytic acetic acid, followed by solvent evaporation and filtration . For example, similar thiazole derivatives (e.g., compound 29 in ) are synthesized under nitrogen using ethanol-water mixtures, copper iodide, and sodium azide, achieving >98% purity via HPLC. Purification often employs column chromatography or recrystallization.
Reaction Conditions (Example from )
Solvent: Ethanol-water mixture
Catalyst: CuI, NaOH
Temperature: Reflux (~78°C)
Time: 4–6 hours
Yield: 70–85%
Purity: 98–99% (HPLC)

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry and Z/E configuration by analyzing imine proton shifts and coupling constants (e.g., thiazole protons at δ 7.2–8.5 ppm) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (m/z) : Matches calculated molecular weights (e.g., [M+H]+ for similar compounds: ~450–500 Da) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid inhalation/contact.
  • Store in airtight containers at 4°C, away from ignition sources .
  • Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can Bayesian optimization or heuristic algorithms improve synthesis yield?

  • Methodological Answer : Bayesian optimization models can systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. For example, highlights its superiority over traditional one-variable-at-a-time approaches, reducing experimental iterations by 30–50%. A design of experiments (DoE) framework integrates factors like pH and stirring rate, enabling predictive modeling .

Q. What computational strategies predict the biological activity of this thiazole derivative?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (anti-Alzheimer’s activity) .
  • QSAR Models : Train models on datasets of structurally similar compounds (e.g., triazole-thiazole hybrids) to predict IC50 values .

Q. How can structural contradictions in X-ray crystallography data be resolved?

  • Methodological Answer : Use SHELXL for refining high-resolution data. For twinned crystals, employ twin-law matrices in SHELXL to deconvolute overlapping reflections. notes that SHELX programs are robust for small-molecule refinement, even with imperfect data .

Q. What structure-activity relationships (SAR) are observed in analogous thiazole derivatives?

  • Methodological Answer : Modifying the sulfamoyl group (e.g., replacing dipropyl with dimethyl) alters hydrophobicity and target affinity. For example, in , halogen substitutions on the benzoyl group enhance antimicrobial activity by 20–40% .
SAR Trends in Thiazole Derivatives
Substituent
-----------
Electron-withdrawing groups (NO2, CN)
Methoxy groups
Halogens (F, Cl)

Q. How to design experiments for optimizing regioselectivity in imine formation?

  • Methodological Answer : Apply DoE to variables like solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry. demonstrates that flow-chemistry systems enhance reproducibility by maintaining precise reaction conditions (e.g., 0.1°C tolerance) .

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